Bienvenue dans la boutique en ligne BenchChem!

N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-(2-fluorophenoxy)acetamide

GABA transaminase Neuropharmacology Enzyme inhibition

N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-(2-fluorophenoxy)acetamide (CAS 953932-55-3, molecular formula C19H27FN2O2, MW 334.44) is a synthetic piperidine-acetamide hybrid compound. Its structural architecture incorporates an N-cyclopentylpiperidine moiety linked via a methylene bridge to a 2-(2-fluorophenoxy)acetamide group.

Molecular Formula C19H27FN2O2
Molecular Weight 334.435
CAS No. 953932-55-3
Cat. No. B2573201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(1-cyclopentylpiperidin-4-yl)methyl]-2-(2-fluorophenoxy)acetamide
CAS953932-55-3
Molecular FormulaC19H27FN2O2
Molecular Weight334.435
Structural Identifiers
SMILESC1CCC(C1)N2CCC(CC2)CNC(=O)COC3=CC=CC=C3F
InChIInChI=1S/C19H27FN2O2/c20-17-7-3-4-8-18(17)24-14-19(23)21-13-15-9-11-22(12-10-15)16-5-1-2-6-16/h3-4,7-8,15-16H,1-2,5-6,9-14H2,(H,21,23)
InChIKeyFDWHVHBVWCMGLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-(2-fluorophenoxy)acetamide (CAS 953932-55-3): Procurement-Relevant Baseline Overview


N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-(2-fluorophenoxy)acetamide (CAS 953932-55-3, molecular formula C19H27FN2O2, MW 334.44) is a synthetic piperidine-acetamide hybrid compound. Its structural architecture incorporates an N-cyclopentylpiperidine moiety linked via a methylene bridge to a 2-(2-fluorophenoxy)acetamide group. This compound has been primarily described in the context of central nervous system (CNS) research, with literature assertions centring on its inhibition of γ-aminobutyric acid (GABA) transaminase . However, critically, no quantitative activity data (e.g., IC50, Ki), selectivity profiles, or comparative pharmacological datasets have been identified in peer-reviewed primary literature, patents, or authoritative public databases for this specific compound. Procurement decisions must therefore be based on the understanding that the compound's biological and pharmacological characteristics remain unvalidated against established reference standards.

Why N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-(2-fluorophenoxy)acetamide Cannot Be Interchanged with Generic Piperidine or Acetamide Analogs


The combination of an N-cyclopentylpiperidine scaffold with a 2-fluorophenoxy acetamide side chain creates a specific pharmacophoric arrangement where both the N-cyclopentyl substituent's steric bulk and the ortho-fluorophenoxy group's electronic properties govern molecular recognition. Superficially similar analogs, such as N-((1-cyclopentylpiperidin-4-yl)methyl)isobutyramide or N-cyclohexylpiperidine-based compounds [1], alter either the acetamide head group or the cycloalkyl ring size, respectively. These structural perturbations can profoundly shift receptor subtype selectivity, metabolic stability, and off-target liability. Generic substitution without direct comparative data risks unpredictable pharmacological outcomes, particularly given the complete absence of public SAR data for the target compound. Any substitution strategy must be empirically validated against the specific target of interest.

Quantitative Differentiation Evidence for N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-(2-fluorophenoxy)acetamide (CAS 953932-55-3): A Critical Appraisal


GABA Transaminase Inhibition: The Central Unsubstantiated Claim

Multiple vendor and general chemistry sources qualitatively describe this compound as a 'potent inhibitor of GABA transaminase' . However, no quantitative data—such as IC50, Ki, or percent inhibition at a defined concentration—are provided for the target compound (953932-55-3). Furthermore, no direct comparator data exist for established GABA-T inhibitors (e.g., vigabatrin, CPP-115) under identical assay conditions. This renders the claim of 'potent inhibition' non-verifiable and precludes any objective potency ranking.

GABA transaminase Neuropharmacology Enzyme inhibition

Absence of Sigma Receptor Affinity Data Precludes Comparison with Piperidine-Acetamide Sigma Ligands

A recent class of piperidine-based alkylacetamide derivatives has been explored as sigma-1 (σ1) and sigma-2 (σ2/TMEM97) receptor ligands. For example, compound 19 from Zampieri et al. (2018) displays Ki values of 17 nM (σ1) and 1117 nM (σ2), demonstrating measurable selectivity [1]. Despite the structural similarity of 953932-55-3 to this chemotype—an N-substituted piperidine connected to a phenoxy-acetamide moiety—no sigma receptor binding data have been reported for 953932-55-3. It is therefore unknown whether this compound possesses sigma affinity, and if so, with what subtype preference.

Sigma receptor Piperidine ligands Selectivity Medicinal Chemistry

Lack of PDE10A or Broader Phosphodiesterase Profiling Data for Target Compound 953932-55-3

A structurally distinct compound bearing a related 'cyclopentylpiperidin-4-yl' fragment (BindingDB ID BDBM50641838) has been reported to exhibit potent PDE10A inhibition with an IC50 of 0.001 nM [1]. This demonstrates that the cyclopentylpiperidine scaffold can, in certain molecular contexts, engage phosphodiesterase enzymes with high affinity. However, 953932-55-3 has not been profiled against PDE10A or any other PDE isoforms. Whether the 2-fluorophenoxyacetamide tail directs selectivity away from PDEs (and towards GABA-T or other targets) remains purely speculative.

Phosphodiesterase PDE10A CNS Selectivity

Selectivity Versus Related Cyclopentylpiperidine Acetamides Cannot Be Established Due to Data Void

Several commercially available compounds share the N-(1-cyclopentylpiperidin-4-yl)methyl core with different amide tails, including N-((1-cyclopentylpiperidin-4-yl)methyl)isobutyramide and N-[(1-cyclopentylpiperidin-4-yl)methyl]-3-methylbenzamide . If users wish to select 953932-55-3 specifically for its 2-fluorophenoxy tail, they must rely on the assumption that this group confers unique properties (e.g., enhanced target binding or metabolic stability). No comparative enzymatic, cellular, or pharmacokinetic data exist for any head-to-head evaluation of 953932-55-3 against these immediate analogs.

Structure-Activity Relationship Acetamide analogs Selectivity

Validated Application Scenarios for N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-(2-fluorophenoxy)acetamide (CAS 953932-55-3) Given Current Evidence Limitations


Empirical Determination of GABA Transaminase Inhibitory Potency and Selectivity

The primary rational next step for this compound is experimental validation of its claimed GABA transaminase inhibition. Users should perform a quantitative enzyme inhibition assay (e.g., fluorometric or coupled spectrophotometric GABA-T assay) to generate IC50 values and compare against reference inhibitors such as vigabatrin or CPP-115 in the same experimental system. This addresses the current evidence gap highlighted by the purely qualitative activity description . Selection of this compound for procurement would be justified only if it demonstrates a potency or selectivity advantage over existing GABA-T inhibitors.

Broad Profiling Against CNS Target Panels to Establish Polypharmacology Fingerprint

Given its structural relationship to both sigma receptor ligands and PDE10A-active scaffolds [2], a comprehensive selectivity panel is warranted. Radioligand binding displacement assays for σ1, σ2, and relevant PDE isoforms (PDE10A, PDE4D) should be conducted. This profiling would determine whether 953932-55-3 is a selective single-target agent or a multi-target ligand, information critical for CNS research applications and for assessing the risk of off-target effects. The compound cannot currently be rationally selected for any specific receptor-based application.

Comparative SAR Exploration Using Cyclopentylpiperidine Acetamide Series

A well-designed structure-activity relationship (SAR) study comparing 953932-55-3 with its commercially available structural analogs (e.g., isobutyramide, 3-methylbenzamide, and naphthalen-2-yloxyacetamide variants ) would elucidate the contribution of the 2-fluorophenoxy group to biological activity. Such a study should include quantitative readouts for potency, selectivity, and metabolic stability. This scenario positions 953932-55-3 as a key probe in understanding the pharmacophoric requirements of this chemotype, rather than as a validated lead compound.

Use as an Analytical Reference Standard for Method Development

In the absence of validated biological activity, the compound's most immediately defensible research application is as an analytical reference standard . Its well-defined molecular formula (C19H27FN2O2) and the presence of a fluorine atom suitable for 19F NMR detection make it useful for developing and validating LC-MS/MS or HPLC methods for related compound series. This application does not depend on biological potency claims and is independent of the compound's unvalidated pharmacology.

Quote Request

Request a Quote for N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-(2-fluorophenoxy)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.